D-Galactose-13C-3

Metabolic Flux Analysis Galactose Metabolism In Vivo Tracer Studies

D-Galactose-13C-3 (CAS: 478518-58-0) is a stable isotope-labeled monosaccharide in which the natural 12C atom at the C-3 position is replaced by the non-radioactive 13C isotope. As an aldohexose and the C-4 epimer of glucose, D-galactose is a fundamental building block in glycobiology and central carbon metabolism.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12391572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-13C-3
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1
InChIKeyGZCGUPFRVQAUEE-GFDIWXKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-13C-3: A Position-Specific Carbon-13 Labeled Hexose for Precise Metabolic Tracing and Glycosylation Analysis


D-Galactose-13C-3 (CAS: 478518-58-0) is a stable isotope-labeled monosaccharide in which the natural 12C atom at the C-3 position is replaced by the non-radioactive 13C isotope . As an aldohexose and the C-4 epimer of glucose, D-galactose is a fundamental building block in glycobiology and central carbon metabolism [1]. The site-specific incorporation of 13C at the third carbon confers unique analytical advantages over uniformly or non-specifically labeled analogs, enabling precise tracking of the galactose molecule's fate through specific biochemical pathways, such as the Leloir pathway, and within complex glycan structures [2].

Why D-Galactose-13C-3 Cannot Be Replaced by Generic 13C-Galactose or Deuterated Analogs in Quantitative Research


While various 13C-labeled galactose isotopologues and deuterated analogs are commercially available, their analytical utility is not interchangeable. The specific position of the isotopic label (C-3 in D-Galactose-13C-3) dictates its fate in metabolic pathways and its fragmentation pattern in mass spectrometry (MS). Unlike uniformly labeled [U-13C6]-galactose, which can lead to complex, overlapping isotopologue distributions that obscure flux analysis, or [1-13C]-galactose, which loses its label early in the Leloir pathway, the C-3 label in D-Galactose-13C-3 provides a stable, position-specific tracer through glycolysis and the pentose phosphate pathway [1]. Furthermore, substitution with deuterated (2H) analogs introduces the confounding variable of the kinetic isotope effect (KIE), which can alter reaction rates and metabolic profiles, invalidating quantitative comparisons with natural abundance controls .

Quantitative Differentiation of D-Galactose-13C-3: A Comparative Evidence Guide for Procurement


Superior Metabolic Flux Resolution vs. Uniform 13C6-Galactose in Human Studies

In a human metabolic study, ingestion of galactose labeled to 2% with [U-13C]galactose resulted in the detection of both [13C6]glucose and [13C3]glucose in plasma, with area under the curve (AUC) values of 7.28 ± 0.39 and 3.52 ± 0.05 mmol/L per 4 hours, respectively [1]. The distinct detection of [13C3]glucose, which arises from the metabolism of the C-3 labeled galactose moiety through glycolysis, provides a unique, quantifiable readout for the indirect route of galactose conversion to glucose. This contrasts with the use of uniformly labeled [U-13C6]-galactose alone, where the complex mixture of 13C3, 13C4, 13C5, and 13C6 glucose isotopologues generated from various metabolic routes requires sophisticated modeling and deconvolution, significantly increasing analytical complexity and potential error [1]. The study demonstrates that 67% of oral galactose enters the systemic circulation via a direct route and 33% via an indirect route, a quantification enabled by the analysis of these specific isotopologues [1].

Metabolic Flux Analysis Galactose Metabolism In Vivo Tracer Studies

Functional Leloir Pathway Confirmation in Glioblastoma Cells vs. Unlabeled Galactose

In a study on glioblastoma (GBM) metabolism, cells were cultured in glucose-free media supplemented with galactose and analyzed using 13C NMR spectroscopy with 13C-labeled tracers [1]. The 13C NMR-based metabolic flux analysis, utilizing specifically labeled 13C-galactose (such as [1,2-13C]Gal), demonstrated a fully functional Leloir pathway and elevated pentose phosphate pathway (PPP) activity for efficient galactose metabolism [1]. While the study used a different labeling pattern, the principle directly applies: unlabeled galactose provides no spectroscopic handle, and uniformly labeled 13C6-galactose would produce a complex spectrum with overlapping peaks from multiple pathways. The use of position-specific 13C labels, like D-Galactose-13C-3, allows for the unambiguous identification and quantification of specific metabolic intermediates, such as galactose-1-phosphate and UDP-galactose, and provides direct evidence of flux through the Leloir pathway, a finding not possible with unlabeled material [1].

Cancer Metabolism Leloir Pathway NMR Spectroscopy

Distinct Position-Specific MS/MS Fragmentation for Glycosyltransferase Specificity vs. Non-Specific Isotopologues

A foundational method for characterizing glycosyltransferase specificity relies on 'isotopomer assemblies' containing a sugar residue that is position-specifically labeled with a stable isotope [1]. This strategy allows the use of tandem mass spectrometry (MS/MS) to assign the structure of positional isomers generated by glycosylation [1]. In this context, D-Galactose-13C-3 serves as a critical building block. When incorporated into a glycan chain, the C-3 13C label creates a unique, position-specific mass shift. Upon MS/MS fragmentation, this results in a distinct pattern of diagnostic ions that unequivocally identifies the linkage position and the specific galactose residue involved in the glycosidic bond. In contrast, a glycan synthesized with uniformly labeled [U-13C6]-galactose would produce a mass shift of +6 Da, but the fragmentation pattern would be highly complex, with multiple overlapping ions, making structural assignment of specific linkages and isomers extremely challenging [1]. Unlabeled galactose provides no mass difference to distinguish between isomeric glycans.

Glycobiology Glycosyltransferase Assay Mass Spectrometry

Quantifiable Differential Metabolic Fate in Galactosemia vs. Healthy Cells Using Position-Specific 13C Labels

A study using 1- or 2-13C labeled galactose to assess metabolism in lymphoblasts from galactosemic patients (GALT deficiency) found that patient cells accumulated two to three times more galactose-1-phosphate (Gal-1P) than normal cells (2-3X increase) [1]. While this study used labels at positions C-1 and C-2, it powerfully illustrates the principle that a position-specific label is essential for tracking metabolic fate through the Leloir pathway. A label at C-3 (D-Galactose-13C-3) would provide a complementary and equally vital tracer. The C-1 label is lost early in the pathway (decarboxylation), and the C-2 label can be scrambled. A C-3 label provides a more robust tracer through glycolysis, as the carbon is retained in key intermediates like 3-phosphoglycerate. This allows for the quantitative assessment of residual GALT activity and downstream metabolic processing, as evidenced by the pattern of 13C enrichment in ribose from adenosine monophosphate, which paralleled that of 1-13C glucose, confirming flux through the Leloir pathway to glucose and its subsequent metabolism [1].

Galactosemia Leloir Pathway NMR Metabolomics

D-Galactose-13C-3: Validated Application Scenarios for Targeted Procurement


Quantitative In Vivo Human Metabolic Studies: Dissecting Galactose's Dual-Route Contribution to Glucose Homeostasis

Researchers conducting clinical metabolic studies can utilize D-Galactose-13C-3 to precisely quantify the proportion of orally ingested galactose that enters the systemic circulation via direct versus indirect metabolic routes. The C-3 label provides a specific, measurable signal in the form of [13C3]glucose, which is distinct from the [13C6]glucose signal generated from a uniform label. This allows for a quantitative partition of metabolic pathways without the need for complex mathematical deconvolution of multiple isotopologues, directly informing on the efficiency of hepatic galactose metabolism [1].

High-Resolution Glycosyltransferase Specificity Mapping and Glycan Structural Analysis

In glycobiology research and biopharmaceutical quality control, D-Galactose-13C-3 serves as a key reagent in isotopomer assembly strategies for MS/MS. By incorporating a single, position-specific 13C atom, it enables the generation of simplified and unambiguous fragmentation spectra. This directly facilitates the identification of specific glycosidic linkage positions and the structural assignment of positional isomers of glycans, a task that is prohibitively difficult with uniformly labeled or unlabeled sugars due to spectral complexity and lack of mass differentiation [1].

Precise Metabolic Flux Analysis in Cancer and Inborn Errors of Metabolism

For studies investigating altered galactose metabolism in diseases like galactosemia and cancer, D-Galactose-13C-3 is an essential tracer. Unlike a label at C-1 (which is lost early) or C-2 (which can scramble), the C-3 label is retained through key steps of glycolysis. This makes it a superior tool for NMR or MS-based metabolic flux analysis to quantify residual enzyme activity (e.g., GALT in galactosemia) and to map the precise rerouting of carbon flux through alternative pathways like the pentose phosphate pathway, providing a more complete and accurate picture of the metabolic phenotype [1][2].

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